2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a 4-bromobenzoate group connected through an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzoate group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 4-fluorobenzoate
- 2-(4-Chlorophenyl)-2-oxoethyl 4-iodobenzoate
- 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate is unique due to the presence of both a 4-chlorophenyl group and a 4-bromobenzoate group. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in specific applications. Compared to its analogs, the bromine atom in the 4-bromobenzoate group can participate in unique substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H10BrClO3 |
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Molecular Weight |
353.59 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-bromobenzoate |
InChI |
InChI=1S/C15H10BrClO3/c16-12-5-1-11(2-6-12)15(19)20-9-14(18)10-3-7-13(17)8-4-10/h1-8H,9H2 |
InChI Key |
RGQFDDBZHMEDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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